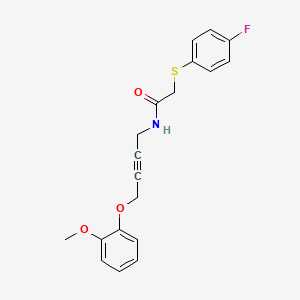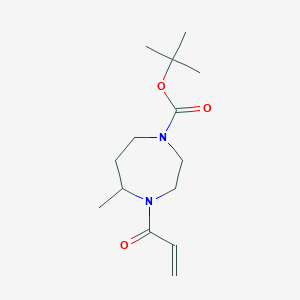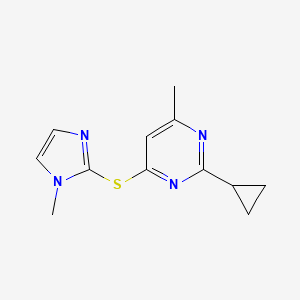![molecular formula C24H22N4O2 B2539452 5-[4-(3-metilbenzoil)piperazin-1-il]-2-[(E)-2-feniletenil]-1,3-oxazol-4-carbonitrilo CAS No. 940986-64-1](/img/structure/B2539452.png)
5-[4-(3-metilbenzoil)piperazin-1-il]-2-[(E)-2-feniletenil]-1,3-oxazol-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of MS-275 is based on its ability to inhibit histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting histone deacetylases, MS-275 increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MS-275 has several biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. MS-275 has also been shown to modulate the immune response and reduce inflammation. In addition, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for use in lab experiments. It is a potent and specific inhibitor of histone deacetylase enzymes, making it a valuable tool for studying the role of histone acetylation in various biological processes. However, MS-275 also has some limitations. It is a toxic compound and requires careful handling and disposal. In addition, MS-275 has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to MS-275 in cancer patients. In addition, there is a need for more studies to investigate the potential applications of MS-275 in the treatment of neurodegenerative diseases and inflammation. Finally, there is a need for more studies to investigate the safety and toxicity of MS-275 in humans.
Métodos De Síntesis
The synthesis of MS-275 is a complex process that involves several steps. The first step is the synthesis of 3-methylbenzoyl chloride, which is then reacted with piperazine to form 4-(3-methylbenzoyl)piperazine. This compound is then reacted with 2-styryloxazole-4-carbonitrile to form the final product, MS-275. The synthesis of MS-275 is a time-consuming process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
La porción de piperazina en este compuesto ha sido ampliamente estudiada por sus propiedades antibacterianas. Los investigadores han explorado su potencial como agente antimicrobiano contra diversas cepas bacterianas. Al modular las propiedades farmacocinéticas de las sustancias medicamentosas, los derivados de piperazina como STK874589 pueden mejorar su eficacia contra las infecciones bacterianas .
Síntesis y Caracterización Química
Además de sus aplicaciones biológicas, la síntesis y caracterización de STK874589 son esenciales. Los investigadores han empleado técnicas como HRMS, IR y RMN (1H y 13C) para confirmar su estructura y pureza.
En resumen, STK874589 es prometedor en diversos campos, desde aplicaciones antibacterianas y antifúngicas hasta el uso potencial en trastornos neurológicos e investigación anticancerígena. Su estructura única y la porción de piperazina lo convierten en un compuesto intrigante para una mayor exploración . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar! 😊
Safety and Hazards
Propiedades
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-18-6-5-9-20(16-18)23(29)27-12-14-28(15-13-27)24-21(17-25)26-22(30-24)11-10-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIVRJFVRCOPK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

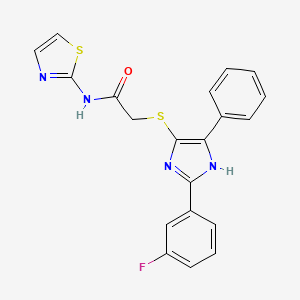
![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

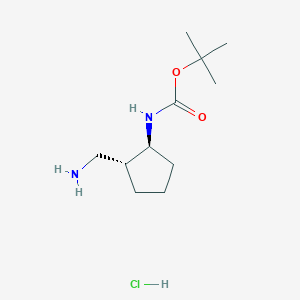
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)



![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)
